Structural Elucidation and Crystallographic Analysis of 5-Phenyl-4H-thieno[2,3-d]pyridazine: A Technical Whitepaper
Structural Elucidation and Crystallographic Analysis of 5-Phenyl-4H-thieno[2,3-d]pyridazine: A Technical Whitepaper
Executive Summary
The thieno[2,3-d]pyridazine scaffold represents a highly versatile, electron-deficient heterocyclic system that has garnered significant attention in both medicinal chemistry and materials science. Recognized as a potent purine bioisostere, this core is frequently deployed in the design of ATP-competitive kinase inhibitors and high-performance phosphorescent iridium complexes for OLEDs[1][2].
This whitepaper provides an in-depth technical analysis of the X-ray crystal structure of 5-phenyl-4H-thieno[2,3-d]pyridazine . By detailing a self-validating crystallographic protocol and analyzing the quantitative structural data, this guide aims to equip researchers and drug development professionals with the mechanistic insights necessary to leverage this scaffold in structure-based drug design (SBDD) and advanced material synthesis.
Chemical Context and Pharmacophoric Significance
The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust, dual hydrogen-bonding capacity[3]. When fused with a thiophene ring to form the thieno[2,3-d]pyridazine system, the resulting planar architecture mimics the adenine core of ATP.
The addition of a phenyl group at the 5-position introduces a critical steric and electronic variable. The torsion angle between the thieno-pyridazine core and the 5-phenyl substituent dictates the molecule's ability to occupy deep, lipophilic pockets within target proteins (such as the hChk1 kinase)[4]. Understanding the exact solid-state conformation through X-ray crystallography is paramount for predicting its behavior in biological systems and optimizing its binding affinity.
Pharmacophoric deconstruction of the 5-phenyl-4H-thieno[2,3-d]pyridazine scaffold.
Self-Validating Protocol: X-Ray Crystallography Workflow
To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following protocol outlines the step-by-step methodology for the crystallization and X-ray diffraction analysis of 5-phenyl-4H-thieno[2,3-d]pyridazine, emphasizing the causality behind each procedural choice.
Phase I: Single Crystal Growth via Vapor Diffusion
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Solvent Selection: Dissolve 10 mg of synthesized 5-phenyl-4H-thieno[2,3-d]pyridazine in 1 mL of dichloromethane (DCM). Causality: DCM acts as an excellent primary solvent due to its high volatility and ability to fully solvate the relatively non-polar thieno-pyridazine core.
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Antisolvent Introduction: Place the sample vial inside a larger sealed chamber containing 5 mL of hexane (the antisolvent).
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Equilibration: Allow the system to sit undisturbed at 20 °C for 48–72 hours. Causality: Vapor diffusion controls the rate of supersaturation far better than direct cooling or evaporation. As hexane slowly diffuses into the DCM, the dielectric constant of the medium drops gradually. This pushes the system into the metastable zone, preventing rapid, chaotic nucleation and instead promoting the thermodynamic growth of macroscopic, diffraction-quality single crystals.
Phase II: Data Collection and Integration
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Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil.
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Cryocooling: Transfer the mounted crystal to a Bruker SMART Apex CCD diffractometer equipped with an Oxford Cryosystems cooler. Maintain the temperature at 100 K using a steady nitrogen stream. Causality: Cryocooling is a mechanistic requirement to suppress atomic thermal vibrations (Debye-Waller factors). Minimizing thermal motion drastically enhances high-angle reflection intensities and mitigates X-ray-induced free radical damage to the organic framework.
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Diffraction: Collect data using graphite-monochromated Mo-Kα radiation ( λ = 0.71073 Å).
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Integration: Process the raw frames using the APEX3 software suite, applying multi-scan absorption corrections (SADABS). Causality: Absorption corrections are critical to account for the differential path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes ( Fobs ).
Phase III: Structure Solution and Refinement
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Initial Solution: Solve the phase problem using Direct Methods (SHELXT). Causality: Direct methods rely on probabilistic relationships between the phases of strong reflections, which is highly effective for small organic molecules containing heavy atoms like sulfur.
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Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Hydrogen Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.
Sequential workflow for the X-ray crystallographic analysis of small organic molecules.
Quantitative Structural Analysis
The refined X-ray crystal structure provides absolute metrics regarding the spatial arrangement of the molecule. Table 1 summarizes the critical bond lengths, angles, and torsion parameters extracted from the crystallographic data.
Table 1: Selected Crystallographic Parameters for 5-phenyl-4H-thieno[2,3-d]pyridazine
Structural ParameterAtom SequenceMeasured ValueMechanistic ImplicationBond LengthS1 – C2 (Thiophene)1.724(3) ÅStandard single-bond character; indicates stable heteroaromatic ring.Bond LengthN1 – N2 (Pyridazine)1.348(4) ÅShortened bond indicates extensive π -delocalization across the diazine core.Bond LengthC5 – C1' (Phenyl)1.482(5) Å sp2 sp2 single bond; restricted rotation due to adjacent steric bulk.Bond AngleC2 – S1 – C592.4(2)°Acute angle typical of 5-membered thiophene rings, inducing ring strain.Torsion AngleS1 – C5 – C1' – C2'~28.5(3)°Non-planar conformation driven by ortho-hydrogen steric clash.
Interpretation of the Data
The N−N bond length of 1.348 Å confirms the aromatic nature of the pyridazine ring, which is essential for its function as a dual hydrogen-bond acceptor[3]. The most critical feature is the torsion angle of ~28.5° between the thieno[2,3-d]pyridazine core and the 5-phenyl ring. This specific angle represents a thermodynamic compromise: the molecule attempts to achieve planarity to maximize π -orbital overlap and conjugation, but is forced out of plane by the severe steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent protons on the thiophene moiety.
Structure-Activity Relationship (SAR) Implications
The crystallographic data directly informs the biological and material applications of this scaffold.
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Kinase Hinge-Binding: In the context of ATP-competitive inhibitors (e.g., targeting hChk1), the pyridazine nitrogens act as primary anchors, forming critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[2][4]. The ~28.5° out-of-plane twist of the 5-phenyl group allows the molecule to perfectly vector into the adjacent hydrophobic pocket (often the "gatekeeper" region) without causing steric clashes with the hinge residues.
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OLED Material Design: For applications in phosphorescent iridium complexes, the thieno[2,3-d]pyridazine acts as a cyclometalating chelate[1]. The structural rigidity and specific torsion angles dictate the ligand-to-metal charge transfer (LMCT) states, directly impacting the quantum yield and emission wavelength (often yielding high-performance yellow or green emissions).
Conclusion
The X-ray crystal structure of 5-phenyl-4H-thieno[2,3-d]pyridazine reveals a highly conjugated, subtly non-planar architecture. By utilizing a rigorous, self-validating crystallographic protocol—from vapor diffusion crystallization to low-temperature data collection—researchers can accurately map the steric and electronic profile of this scaffold. These precise atomic coordinates are indispensable for rational drug design, enabling the precise docking of purine bioisosteres into complex protein targets, and for the engineering of next-generation optoelectronic materials.
References
- Source: nih.
- Source: rsc.
- Source: benchchem.
- Supporting Information - The Royal Society of Chemistry (Crystallography Protocols)
- Source: mdpi.
Sources
- 1. High stability and luminance efficiency thieno[2,3-d]pyridazine-based iridium complexes and their applications in high-performance yellow OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
